molecular formula C10H15O3P B14690187 Phosphonic acid, ethyl-, methyl p-tolyl ester CAS No. 33232-85-8

Phosphonic acid, ethyl-, methyl p-tolyl ester

Cat. No.: B14690187
CAS No.: 33232-85-8
M. Wt: 214.20 g/mol
InChI Key: CASOOGVFSAQCQG-UHFFFAOYSA-N
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Description

Phosphonic acid, ethyl-, methyl p-tolyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, ethyl-, methyl p-tolyl ester can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with methyl iodide yields dimethyl methylphosphonate .

Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of phosphonic acid esters often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Michaelis-Arbuzov reaction is widely used due to its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ethyl-, methyl p-tolyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of phosphonic acid, ethyl-, methyl p-tolyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial for its biological activity. In medicinal chemistry, it acts as a stable bioisostere for phosphate, allowing it to mimic the behavior of phosphate in biological systems .

Comparison with Similar Compounds

Properties

CAS No.

33232-85-8

Molecular Formula

C10H15O3P

Molecular Weight

214.20 g/mol

IUPAC Name

1-[ethyl(methoxy)phosphoryl]oxy-4-methylbenzene

InChI

InChI=1S/C10H15O3P/c1-4-14(11,12-3)13-10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3

InChI Key

CASOOGVFSAQCQG-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OC)OC1=CC=C(C=C1)C

Origin of Product

United States

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